A Technical Guide to 2-Fluoro-4-nitrophenylacetonitrile: Properties, Synthesis, and Applications
A Technical Guide to 2-Fluoro-4-nitrophenylacetonitrile: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. 2-Fluoro-4-nitrophenylacetonitrile stands as a pivotal chemical intermediate, valued for its versatile reactivity and its role as a foundational building block in the synthesis of a diverse array of complex organic compounds. The presence of a fluorine atom, a nitro group, and a nitrile moiety on a benzene ring provides multiple reaction sites, making it a highly sought-after precursor in multi-step synthetic pathways.
This technical guide offers an in-depth exploration of the physical and chemical properties of 2-Fluoro-4-nitrophenylacetonitrile. It is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of its molecular characteristics, spectroscopic data, a detailed synthetic protocol, and its applications in the pharmaceutical industry. The insights herein are intended to facilitate its effective use in the laboratory and to underscore its significance in the development of novel therapeutics.
Molecular Identity and Physicochemical Properties
2-Fluoro-4-nitrophenylacetonitrile is a substituted aromatic compound. The precise arrangement of its functional groups—a fluorine atom at the 2-position and a nitro group at the 4-position relative to the acetonitrile substituent—is critical to its chemical behavior.
Below is a summary of its key identifiers and physical properties:
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-Fluoro-4-nitrophenyl)acetonitrile | N/A |
| CAS Number | 853910-00-6 | [1][2][3] |
| Molecular Formula | C₈H₅FN₂O₂ | [1][2][3] |
| Molecular Weight | 180.14 g/mol | [1][2] |
| Appearance | Solid (form may vary) | N/A |
| Storage | Sealed in a dry, room temperature environment | [2][3] |
Note: Experimental physical properties such as melting and boiling points are not consistently reported across public databases for this specific isomer and should be determined empirically.
Chemical Reactivity and Profile
The chemical reactivity of 2-Fluoro-4-nitrophenylacetonitrile is dictated by the interplay of its three key functional groups: the nitrile, the nitro group, and the fluorine atom, all attached to an aromatic ring.
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Nitrile Group (-CN): The nitrile group is a versatile functional handle. It can undergo hydrolysis to form a carboxylic acid or an amide, reduction to an amine, or participate in addition reactions with organometallic reagents.
-
Nitro Group (-NO₂): The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNA_r_), particularly at the positions ortho and para to it. The nitro group itself can be readily reduced to an amino group (-NH₂), which is a common transformation in the synthesis of pharmaceutical intermediates. This amino group can then be further functionalized.
-
Fluorine Atom (-F): The fluorine atom, being highly electronegative, also influences the electronic properties of the aromatic ring. In the context of drug design, the introduction of fluorine can enhance metabolic stability, improve binding affinity, and alter the pKa of nearby functional groups.
-
Acetonitrile Methylene Group (-CH₂CN): The methylene protons are acidic and can be deprotonated with a suitable base to form a carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.
This combination of functional groups makes 2-Fluoro-4-nitrophenylacetonitrile a valuable intermediate for building more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other scaffolds relevant to drug discovery.[4][5][6]
Synthesis Methodology
The synthesis of substituted phenylacetonitriles can be achieved through various methods. A common approach involves the reaction of a corresponding benzyl halide with a cyanide salt. For 2-Fluoro-4-nitrophenylacetonitrile, a plausible synthetic route starts from a commercially available substituted toluene.
Below is a representative, step-by-step experimental protocol for the synthesis of 2-Fluoro-4-nitrophenylacetonitrile, illustrating a common synthetic logic in organic chemistry.
Experimental Protocol: Synthesis of 2-Fluoro-4-nitrophenylacetonitrile
Step 1: Bromination of 2-Fluoro-4-nitrotoluene
-
To a solution of 2-fluoro-4-nitrotoluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
-
Reflux the reaction mixture under inert atmosphere for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure to obtain the crude 1-(bromomethyl)-2-fluoro-4-nitrobenzene.
Step 2: Cyanation of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene
-
Dissolve the crude 1-(bromomethyl)-2-fluoro-4-nitrobenzene in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
-
Add a cyanide source, such as sodium cyanide or potassium cyanide, to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC).
-
Quench the reaction by pouring it into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure 2-Fluoro-4-nitrophenylacetonitrile.
Caption: A generalized workflow for the synthesis of 2-Fluoro-4-nitrophenylacetonitrile.
Applications in Drug Discovery and Development
The true value of 2-Fluoro-4-nitrophenylacetonitrile lies in its application as a versatile building block for synthesizing high-value, biologically active molecules. Its utility is particularly pronounced in the development of kinase inhibitors, which are a major class of targeted cancer therapies.
For instance, related compounds such as 2-fluoro-4-nitrobenzonitrile are cited as key intermediates in the synthesis of irreversible tyrosine kinase inhibitors.[7][8] These inhibitors are designed to treat a range of diseases including cancer and inflammatory disorders.[7][8] The structural motif provided by 2-Fluoro-4-nitrophenylacetonitrile can be elaborated through various chemical transformations to construct the complex heterocyclic systems that are often characteristic of these inhibitors.
The typical synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization reactions or coupling with other synthetic intermediates to build the final drug molecule. The fluorine atom is often retained in the final structure to enhance the drug's pharmacological properties.
Caption: Role of 2-Fluoro-4-nitrophenylacetonitrile as a key intermediate in drug discovery.
Safety, Handling, and Storage
-
Hazards: Similar compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled.[9][10] They may cause skin and serious eye irritation, as well as respiratory irritation.[9][10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Avoid breathing dust, fumes, or vapors.[9] Wash hands thoroughly after handling.[10][11]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
Conclusion
2-Fluoro-4-nitrophenylacetonitrile is a chemical intermediate of significant strategic importance in organic synthesis, particularly within the realm of pharmaceutical research and development. Its unique constellation of functional groups provides a rich platform for a wide range of chemical transformations, enabling the construction of complex molecular architectures. The ability to leverage its reactivity—from the reduction of the nitro group to the manipulation of the nitrile and the influence of the fluorine atom—makes it an invaluable tool for medicinal chemists. As the demand for novel therapeutics continues to grow, the role of such versatile building blocks in accelerating the drug discovery process remains paramount.
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